molecular formula C22H33ClN2O2 B607609 Gboxin CAS No. 2101315-36-8

Gboxin

Cat. No.: B607609
CAS No.: 2101315-36-8
M. Wt: 393.0 g/mol
InChI Key: UBWVTCCKVGOTBG-VYZBTARASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of Gboxin involves several synthetic steps. The process begins with the reaction of o-phenylenediamine with N-propionaldehyde to prepare 2-ethyl-1H-benzimidazole. This intermediate undergoes N-alkylation with chloroacetic acid-L-menthyl ester to generate 2-(2-ethyl-1H-benzimidazole) acetic acid-L-menthyl ester. The next step involves methylation using methyl iodide to produce benzimidazolium salt. Finally, iodide ions are exchanged with chloride ions using an ion exchange resin to obtain the final product, this compound . This method is advantageous due to its short process route, mild conditions, simple operation, low equipment requirements, high purity, and high yield, making it suitable for industrial production .

Biological Activity

Gboxin is a novel small molecule recognized for its selective inhibitory effects on glioblastoma (GBM) cells, primarily through the disruption of mitochondrial oxidative phosphorylation (OxPhos). This article explores the biological activity of this compound, detailing its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.

This compound functions as an oxidative phosphorylation inhibitor , specifically targeting the F0F1 ATP synthase complex in mitochondria. The compound's positive charge is crucial for its interaction with mitochondrial complexes, allowing it to disrupt the proton gradient essential for ATP synthesis. This inhibition leads to a rapid and irreversible decrease in oxygen consumption in GBM cells while sparing normal cells such as mouse embryonic fibroblasts and neonatal astrocytes .

Key Findings on Mechanism:

  • IC50 Values : this compound exhibits an IC50 of approximately 150 nM against primary GBM cells, significantly lower than that of traditional chemotherapeutics like temozolomide (TMZ), which ranges from 14-250 μM .
  • Cellular Impact : Following this compound treatment, GBM cells undergo cell cycle arrest and exhibit apoptosis within 24-72 hours, evidenced by changes in gene expression related to cell survival and stress response pathways .

Efficacy in Cancer Models

This compound has shown promising results in various preclinical models of cancer, particularly in glioblastoma:

  • In Vivo Studies : Administration of this compound analogs has demonstrated efficacy in inhibiting GBM allografts and patient-derived xenografts. Notably, a stable analog of this compound showed significant tumor reduction with minimal side effects .
  • Nanoparticle Formulations : Recent advancements include the development of hybrid nanoparticles (HM-NPs@G) that enhance this compound's delivery across the blood-brain barrier (BBB). These formulations improve pharmacokinetics and tumor accumulation, leading to increased therapeutic efficacy in GBM models .

Comparative Efficacy Table

CompoundIC50 (nM)Target CellsMechanism of Action
This compound150Primary GBM cellsInhibits F0F1 ATP synthase
Temozolomide (TMZ)14-250Various cancer typesAlkylating agent; DNA damage
HM-NPs@GN/AU87MG and X01 GBM stem cellsEnhanced delivery and ROS-responsive release

Case Studies

  • Primary GBM Cell Lines : In studies involving primary human GBM cell lines, this compound treatment led to significant reductions in cell viability compared to untreated controls. The mechanism involved the induction of stress response genes and apoptosis markers .
  • Nanoparticle Delivery Systems : The use of HM-NPs@G demonstrated improved cytotoxicity against GBM cells while reducing toxicity to normal cells. This dual targeting strategy not only enhances therapeutic outcomes but also mitigates potential side effects associated with systemic administration .

Future Directions

The unique properties of this compound highlight its potential as a targeted therapy for glioblastoma. Future research should focus on:

  • Optimizing Delivery Systems : Continued exploration of nanoparticle formulations to enhance BBB penetration and reduce systemic toxicity.
  • Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound and its derivatives in patients with GBM.
  • Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to identify potential biomarkers for patient selection and response prediction.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Gboxin in glioblastoma (GBM) cells?

this compound inhibits oxidative phosphorylation (OXPHOS) by targeting mitochondrial complexes, specifically binding to the F0_0 subunit of ATP synthase, which disrupts proton gradient maintenance and reduces oxygen consumption rates in GBM cells. This leads to mitochondrial membrane depolarization, cell cycle arrest, and apoptosis . Key experimental evidence includes oxygen consumption rate (OCR) measurements and mitochondrial membrane potential assays using tetramethylrhodamine (TMRM) dyes .

Q. What experimental models are used to assess this compound’s efficacy?

  • In vitro : High-throughput GBM spheroid (HTS) cells, with selectivity validated against non-cancerous cells like astrocytes and mouse embryonic fibroblasts (MEFs) .
  • In vivo : Mouse xenografts and patient-derived GBM cultures to evaluate tumor growth inhibition and mitochondrial dysfunction .
  • Comparative models : Human cancer cell lines from diverse organs to confirm broad mitochondrial targeting .

Q. What analytical techniques are used to measure this compound’s effect on OXPHOS?

  • Oxygen consumption rate (OCR) : Measured via Seahorse extracellular flux analyzers to quantify OXPHOS inhibition .
  • Mitochondrial membrane potential : Assessed using fluorescent dyes (e.g., JC-1 or TMRM) to detect depolarization .
  • ATP synthesis assays : Quantify ATP production via luciferase-based kits to confirm F0_0F1_1 ATP synthase inhibition .

Q. How is this compound’s specificity for cancer cells demonstrated experimentally?

Selectivity is validated by comparing IC50_{50} values in GBM cells (e.g., 150 nM in primary GBM) versus non-cancerous astrocytes and MEFs, which show minimal sensitivity. Functional mitochondrial permeability transition pores (mPTP) in cancer cells are identified as a critical dependency for this compound’s toxicity .

Advanced Research Questions

Q. How do researchers address contradictory data regarding this compound’s selectivity across cancer cell lines?

Contradictions arise from variations in mitochondrial membrane potential and mPTP functionality across cell types. Methodological solutions include:

  • Stratified analysis : Grouping cell lines by mitochondrial health metrics (e.g., basal OCR, membrane potential) .
  • Pharmacological validation : Using mPTP inhibitors (e.g., cyclosporin A) to confirm mechanistic dependencies .
  • Multi-omics integration : Correlating transcriptomic/proteomic profiles of responsive vs. resistant cells to identify biomarkers .

Q. What methodological considerations are critical for optimizing this compound’s therapeutic window in preclinical studies?

  • Dose-response profiling : Use staggered exposure times (6–24 hours) to balance efficacy and toxicity .
  • In vivo pharmacokinetics : Monitor blood-brain barrier penetration and off-target effects using LC-MS/MS in murine models .
  • Combinatorial screens : Test this compound with standard therapies (e.g., temozolomide) to identify synergies and reduce resistance .

Q. How can researchers validate this compound’s interaction with mitochondrial complexes?

  • Chemical crosslinking : Couple this compound with photoaffinity probes to map binding sites on F0_0F1_1 ATP synthase .
  • Cryo-EM structural studies : Resolve this compound-ATP synthase complexes to identify conformational changes .
  • Resistance mutagenesis : Generate ATP synthase mutants to confirm target engagement in vitro .

Q. What strategies are recommended for ensuring reproducibility in this compound studies?

  • Standardized protocols : Detail cell culture conditions (e.g., serum-free media for HTS cells) and compound handling (e.g., DMSO concentration ≤0.1%) .
  • Inter-lab validation : Share patient-derived xenograft (PDX) models and reference compounds (e.g., oligomycin) across collaborators .
  • Data transparency : Publish raw OCR traces, dose-response curves, and purity certificates (HPLC ≥98%) in supplementary materials .

Q. What are the current limitations in translating this compound from preclinical models to clinical trials?

  • Species-specific differences : Murine models may overestimate efficacy due to metabolic variations in human GBM .
  • Tumor heterogeneity : Subpopulations with low mitochondrial dependency may evade this compound’s effects .
  • Toxicity profiling : Long-term impacts on non-cancerous proliferative cells (e.g., intestinal crypt cells) remain uncharacterized .

Q. How can researchers reconcile discrepancies in this compound’s reported IC50_{50}50​ values across studies?

Variations arise from assay conditions (e.g., 2D vs. 3D cultures) and cell line genetic backgrounds. Mitigation strategies include:

  • Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to identify trends .
  • Contextual reporting : Specify culture conditions, passage numbers, and assay durations in methods sections .

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWVTCCKVGOTBG-VYZBTARASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101315-36-8
Record name 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.